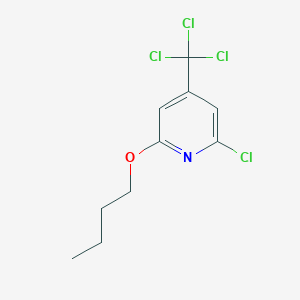
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of pyridine, characterized by the presence of butoxy, chloro, and trichloromethyl groups attached to the pyridine ring. This compound is often used as a nitrification inhibitor, which helps in controlling the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving fertilizer efficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as 2-butoxy-6-hydroxy-4-(trichloromethyl)pyridine and 2-butoxy-6-chloro-4-(dichloromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on microbial activity in soil, particularly its role as a nitrification inhibitor.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The primary mechanism of action of 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine involves the inhibition of nitrification in soil. This compound targets the Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite. By inhibiting this process, the compound helps in retaining ammonium in the soil, thereby enhancing nitrogen availability for plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another nitrification inhibitor with similar applications in agriculture.
2-Butoxy-4-(trichloromethyl)pyridine: A structural analog with variations in the position of the chloro group.
Uniqueness
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52328-09-3 |
|---|---|
Molekularformel |
C10H11Cl4NO |
Molekulargewicht |
303.0 g/mol |
IUPAC-Name |
2-butoxy-6-chloro-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C10H11Cl4NO/c1-2-3-4-16-9-6-7(10(12,13)14)5-8(11)15-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
NUYRRPHWZXKRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















